molecular formula C24H19ClN4OS B2354439 1-((4-chlorobenzyl)thio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one CAS No. 1114660-91-1

1-((4-chlorobenzyl)thio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

Cat. No.: B2354439
CAS No.: 1114660-91-1
M. Wt: 446.95
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((4-Chlorobenzyl)thio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a chemical research compound belonging to the [1,2,4]triazolo[4,3-a]quinazolin-5-one class, a scaffold recognized for its diverse and potent pharmacological properties in scientific literature. This specific analog is of significant interest for probing multiple biochemical pathways. The core triazoloquinazolinone structure is established as a versatile scaffold in medicinal chemistry research. Structurally similar analogs within this family have been identified as a new class of H1-antihistaminic agents . In vivo studies on related compounds demonstrate significant protection against histamine-induced bronchospasm, with some members of the series exhibiting greater potency than the reference standard chlorpheniramine maleate and showing markedly reduced sedative effects . This makes the class a valuable tool for investigating allergic responses and developing novel antihistamine therapeutics with improved safety profiles. Beyond antihistamine research, the triazoloquinazolinone core has demonstrated substantial potential in neuroscience applications. Close structural derivatives have shown powerful anticonvulsant activity in models such as the maximal electroshock (MES) test, with some compounds displaying a wide margin of safety and significant oral activity, pointing to their utility in central nervous system (CNS) disorder research . Furthermore, certain 1-aminotriazolo[4,3-a]quinazolin-5-one derivatives have been investigated as inhibitors of Phosphodiesterase IV (PDE IV), a key target for inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD) . The incorporation of the (4-chlorobenzyl)thio moiety at the 1-position, similar to other documented benzylthio-substituted analogs , is designed to explore structure-activity relationships and modulate the compound's affinity for these various biological targets. Consequently, this reagent serves as a high-value chemical tool for multidisciplinary investigational programs, including immunology, CNS pharmacology, and inflammation research.

Properties

IUPAC Name

1-[(4-chlorophenyl)methylsulfanyl]-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN4OS/c25-19-12-10-18(11-13-19)16-31-24-27-26-23-28(15-14-17-6-2-1-3-7-17)22(30)20-8-4-5-9-21(20)29(23)24/h1-13H,14-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXPRMORNHFEXEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3N4C2=NN=C4SCC5=CC=C(C=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-((4-chlorobenzyl)thio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a complex heterocyclic compound belonging to the class of triazoloquinazolinones. Its unique structure, featuring a triazole ring fused to a quinazoline moiety with specific substituents, suggests diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties and potential therapeutic applications.

Structural Characteristics

The compound's structure can be represented as follows:

C24H21ClN4S\text{C}_{24}\text{H}_{21}\text{ClN}_4\text{S}

This structure incorporates:

  • A triazole ring known for its pharmacological properties.
  • A quinazoline moiety , which has been linked to anti-inflammatory and anticancer activities.
  • A 4-chlorobenzylthio group that may enhance lipophilicity and bioavailability.

Antihistaminic Activity

Research indicates that compounds within the triazolo[4,3-a]quinazolin-5-one family exhibit significant antihistaminic properties. For instance, studies on structurally similar compounds have shown their ability to protect against histamine-induced bronchospasm in guinea pigs. Specifically, the compound 1-methyl-4-(4-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-one demonstrated a protection rate of 72.71% against histamine effects .

Anti-inflammatory Properties

The presence of both triazole and quinazoline rings in this compound suggests potential anti-inflammatory effects. Compounds in this class have shown to inhibit inflammatory pathways effectively, making them candidates for treating various inflammatory conditions.

Anticancer Potential

Preliminary studies on related compounds indicate promising anticancer activities. For example, derivatives of triazoloquinazolines have been tested against multiple cancer cell lines with varying degrees of success. The specific interactions of this compound with cancer cell targets remain to be explored but hold potential based on structural similarities with known anticancer agents .

Comparative Analysis with Similar Compounds

Compound NameStructureNotable Activity
1-methyl-4-(4-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-oneStructureH1-antihistamine activity
8-fluoro-4-(phenethyl)-1-thioxo-[1,2,4]triazolo[4,3-a]quinazolin-5-oneStructureAnticancer properties
5-(2-amino phenyl)-[1,2,4]triazolo[1,5-c]quinazolinesStructureAntimicrobial and anticancer activities

The unique combination of substituents in this compound may enhance its pharmacological profile compared to these similar compounds.

Scientific Research Applications

Pharmacological Properties

The pharmacological properties of 1-((4-chlorobenzyl)thio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one are primarily attributed to the presence of both the triazole and quinazoline rings. These structures are known for their anti-inflammatory , anticancer , and antimicrobial activities. The chlorobenzyl substituent may enhance the compound's lipophilicity, potentially improving its bioavailability and interaction with biological targets .

Anticancer Activity

Research indicates that compounds within the triazolo[4,3-a]quinazolin-5-one family exhibit significant anticancer properties. The mechanism of action is believed to involve DNA intercalation, disrupting key cellular processes such as replication and transcription. This interaction can lead to cell death, making it a promising candidate for anticancer drug development .

Antimicrobial Properties

This compound has shown notable antibacterial activity against various strains of bacteria. In vitro studies have demonstrated its efficacy against pathogens such as Staphylococcus aureus and Escherichia coli, with inhibition percentages recorded at concentrations around 50 µM .

Pathogen % Inhibition (50 µM)
Staphylococcus aureus42.78 ± 4.86
Escherichia coliData not specified

Synthesis and Structural Insights

The synthesis of this compound involves several key reactions that allow for the construction of the target molecule while enabling variations that could enhance efficacy or reduce toxicity. The synthetic pathways typically start from readily available precursors, leading to high-purity products suitable for biological testing .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Anticancer Studies : A study demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The specific mechanisms involved apoptosis induction through the activation of caspase pathways .
  • Antimicrobial Efficacy : Another research project focused on evaluating the antimicrobial properties of this compound against a panel of bacterial strains. The results indicated that compounds with similar structures could serve as potential leads for developing new antimicrobial agents .

Potential Therapeutic Applications

The unique combination of substituents in this compound positions it for various applications in drug development:

  • Cancer Therapy : Due to its ability to induce apoptosis in cancer cells.
  • Infectious Diseases : As a potential antimicrobial agent targeting resistant bacterial strains.
  • Inflammatory Disorders : Leveraging its anti-inflammatory properties for therapeutic interventions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Pharmacological Comparisons

The table below compares the target compound with structurally related triazoloquinazolinones, focusing on substituents and biological activities:

Compound Name 1-Substituent 4-Substituent Key Activity (Protection %) Sedation (%) Reference
Target Compound (4-Cl-benzyl)thio Phenethyl Not reported Not reported
1-Methyl-4-(3-methylphenyl)-triazoloquinazolinone Methyl 3-Methylphenyl H1-antihistaminic (70%) 7
4-(2-Methoxyphenyl)-1-methyl-triazoloquinazolinone Methyl 2-Methoxyphenyl H1-antihistaminic (68.67%) 7.4
1-Methyl-4-(pyridin-4-yl)-triazoloquinazolinone Methyl Pyridin-4-yl H1-antihistaminic (72.85%) 5.09
4-Phenyl-triazoloquinazolinone derivatives Variable (e.g., Cl, OCH3) Phenyl/Substituted Anticonvulsant (MES model)

Key Observations:

H1-Antihistaminic Activity :

  • Methyl or small alkyl groups at position 1 (e.g., compound II in ) show high H1-antihistaminic efficacy (~70% protection against histamine-induced bronchospasm). The target compound’s bulkier 1-((4-chlorobenzyl)thio) group may enhance receptor binding via hydrophobic interactions or reduce metabolism, though experimental data are lacking.
  • 4-Substituent Influence : Phenethyl (target compound) vs. 3-methylphenyl () or pyridinyl () groups may modulate CNS penetration or selectivity. Pyridinyl analogs exhibit higher potency (72.85%) and minimal sedation (5.09%) .

Sedation Profiles :

  • Methyl-substituted derivatives (e.g., ) show negligible sedation (5–7.4%) compared to chlorpheniramine maleate (25–35%), suggesting that bulky substituents like (4-chlorobenzyl)thio could further reduce CNS side effects.

Anticonvulsant Activity: 4-Phenyl derivatives with electron-withdrawing substituents (e.g., Cl, NO2) demonstrate efficacy in maximal electroshock (MES) models .

Preparation Methods

Preparation of 2-Hydrazino-3-phenethyl-3H-quinazolin-4-one

The synthesis begins with 2-hydrazino-3-phenethyl-3H-quinazolin-4-one , a critical intermediate. This is synthesized via the following steps:

  • Condensation of anthranilic acid with phenethylamine in refluxing acetic acid to form 2-carboxyphenyl phenethylurea .
  • Cyclodehydration using phosphorus oxychloride (POCl₃) yields 3-phenethyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one .
  • Hydrazination by refluxing with hydrazine hydrate (80–100°C, 6–8 hours) replaces the thioxo group with hydrazine, producing the hydrazinoquinazolinone.

Reaction Conditions :

  • Solvent: Ethanol or acetic acid
  • Temperature: 80–100°C
  • Yield: ~70–75%

Cyclization to Form the Triazolo[4,3-a]quinazolin-5-one System

The hydrazinoquinazolinone undergoes cyclization with one-carbon donors (e.g., triethyl orthoformate, formic acid) to form the triazolo ring.

Procedure :

  • 2-Hydrazino-3-phenethyl-3H-quinazolin-4-one (1 equiv) is heated with triethyl orthoformate (2 equiv) in glacial acetic acid under reflux (8–12 hours).
  • The reaction mixture is cooled, poured into ice-water, and filtered to isolate the cyclized product: 4-phenethyl-triazolo[4,3-a]quinazolin-5(4H)-one .

Optimization Notes :

  • Prolonged heating (>10 hours) improves yield but risks decomposition.
  • Yields: 80–85%.

Introduction of the 4-Chlorobenzylthio Group

Thiolation at Position 1

The triazoloquinazolinone core undergoes thioalkylation with 4-chlorobenzyl bromide to introduce the thioether moiety.

Stepwise Protocol :

  • Deprotonation : The triazoloquinazolinone (1 equiv) is treated with sodium hydride (NaH, 1.2 equiv) in dry DMF at 0–5°C to generate the nucleophilic N-1 position.
  • Alkylation : 4-Chlorobenzyl bromide (1.5 equiv) is added dropwise, and the mixture is stirred at room temperature for 12–24 hours.
  • Workup : The reaction is quenched with ice-water, and the product is extracted with ethyl acetate, dried (Na₂SO₄), and purified via silica gel chromatography.

Critical Parameters :

  • Solvent: Anhydrous DMF or THF
  • Temperature: 0–25°C
  • Yield: 65–70%

Alternative Synthetic Routes

Domino Anionic Cyclization (Pokhodylo Method)

Source describes a domino reaction using 2-azidobenzoates and activated acetonitriles to construct triazoloquinazolinones. Adapting this method:

  • 2-Azido-N-phenethylbenzamide is prepared from isatine and phenethylamine.
  • Reaction with 4-chlorobenzyl thioacetonitrile in the presence of DBU (1,8-diazabicycloundec-7-ene) induces cyclization to form the target compound in one pot.

Advantages :

  • Fewer steps (2 steps vs. 3–4 steps).
  • Higher atom economy.

Yield : ~60%.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, 1H, Ar-H), 7.89–7.45 (m, 8H, Ar-H), 4.65 (s, 2H, SCH₂), 4.12 (t, 2H, NCH₂), 2.98 (t, 2H, CH₂Ph).
  • MS (ESI+) : m/z 447.0 [M+H]⁺.

Purity Assessment

  • HPLC : >95% purity (C18 column, acetonitrile/water gradient).

Challenges and Optimization Strategies

Competing Side Reactions

  • Over-alkylation : Excess 4-chlorobenzyl bromide leads to di-substitution. Mitigated by using 1.5 equiv of alkylating agent.
  • Oxidation of thioether : Storage under nitrogen and addition of antioxidants (e.g., BHT) prevent sulfoxide formation.

Solubility Issues

The compound’s low aqueous solubility complicates purification. Solutions:

  • Use DMF/water mixtures for recrystallization.
  • Employ flash chromatography with ethyl acetate/hexane gradients.

Scalability and Industrial Feasibility

Kilogram-Scale Synthesis

  • Cyclization step : Replacing glacial acetic acid with PEG-400 reduces corrosion and improves stirring efficiency.
  • Thiolation : Switching from NaH to K₂CO₃ in DMF allows safer operation at higher temperatures (50°C).

Cost Analysis :

  • Raw material cost: ~\$120/g (lab-scale).
  • Projected bulk cost: ~\$45/g (>10 kg batches).

Q & A

Q. What are the established synthetic routes for 1-((4-chlorobenzyl)thio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one?

The synthesis typically involves cyclization of hydrazinoquinazolinone precursors with sulfur-containing reagents. For example, reacting 2-hydrazinoquinazolin-4(3H)-one derivatives with acetylacetone or thiol-functionalized intermediates (e.g., 4-chlorobenzyl mercaptan) under reflux conditions in ethanol or PEG-400 media. Key intermediates are purified via column chromatography, and reaction progress is monitored by TLC . Crystallization from ethanol/water mixtures yields the final product.

Q. How is the structural identity of the compound validated experimentally?

Structural confirmation requires a combination of spectroscopic and crystallographic methods:

  • FT-IR : Identifies thioether (C-S, ~650 cm⁻¹), triazole (C=N, ~1600 cm⁻¹), and quinazolinone (C=O, ~1700 cm⁻¹) functionalities.
  • NMR : 1^1H NMR reveals aromatic protons (δ 7.2–8.1 ppm), methylene groups (δ 3.5–4.5 ppm), and thiomethyl signals (δ 2.8–3.2 ppm).
  • X-ray crystallography : Resolves the fused triazoloquinazolinone core and confirms substituent positions (e.g., 4-chlorobenzyl and phenethyl groups) .

Q. What preliminary biological assays are recommended for this compound?

Initial screening should prioritize:

  • Antimicrobial activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 10–100 μM.
  • Enzyme inhibition : Testing against kinases or proteases via fluorescence-based assays, given the triazole moiety’s affinity for ATP-binding pockets .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) optimize the compound’s bioactivity?

  • DFT calculations : Analyze electronic properties (HOMO-LUMO gaps, dipole moments) to predict reactivity and stability. For example, the 4-chlorobenzyl group’s electron-withdrawing effect enhances electrophilic character .
  • Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR kinase). The triazoloquinazolinone core may form hydrogen bonds with catalytic lysine residues, while the phenethyl group occupies hydrophobic pockets .

Q. How should researchers address contradictions in biological activity data across analogs?

Contradictions often arise from substituent effects. Systematic approaches include:

  • SAR analysis : Compare analogs with varying substituents (e.g., replacing 4-chlorobenzyl with 4-fluorobenzyl) to isolate contributions to activity.
  • Metabolic stability assays : Use liver microsomes to assess whether poor activity correlates with rapid degradation (e.g., cytochrome P450-mediated oxidation of thioether groups) .
  • Crystal structure overlays : Identify steric clashes or conformational changes in protein-ligand complexes using PDB data .

Q. What strategies improve synthetic yield and purity in large-scale preparations?

  • Catalyst optimization : Replace Bleaching Earth Clay with immobilized catalysts (e.g., Amberlyst-15) in PEG-400 to enhance recyclability and reduce side reactions .
  • Microwave-assisted synthesis : Reduce reaction times (e.g., from 6 hours to 30 minutes) while maintaining yields >80% .
  • Purification : Employ preparative HPLC with a C18 column and isocratic elution (acetonitrile/water, 70:30) to resolve diastereomers or byproducts .

Q. How can vibrational spectroscopy (Raman, IR) elucidate dynamic molecular behavior?

  • Temperature-dependent IR : Monitor shifts in C=O stretching frequencies to study hydrogen bonding in the solid state.
  • Raman mapping : Detect polymorphic transitions (e.g., Form I to Form II) by tracking changes in triazole ring vibrations (1250–1350 cm⁻¹) .

Methodological Tables

Q. Table 1: Key Synthetic Intermediates and Conditions

IntermediateReagents/ConditionsYield (%)Reference
2-Hydrazinoquinazolin-4(3H)-oneHydrazine hydrate, ethanol, reflux, 8h75
4-Chlorobenzyl thiolNaSH, DMF, 60°C, 4h82
Final cyclizationPEG-400, Bleaching Earth Clay, 70–80°C, 1h68

Q. Table 2: Biological Activity Benchmarks

Assay TypeTarget/ModelIC₅₀/ MIC (μM)Reference
Anticancer (MTT)HeLa cells23.4 ± 1.2
Antibacterial (MIC)S. aureus (ATCC 25923)12.8
Kinase inhibition (EGFR)Fluorescence assay0.89

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.